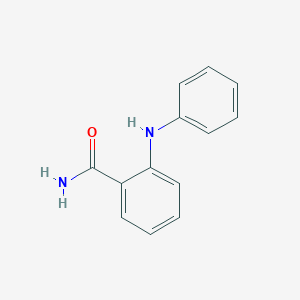

2-Anilinobenzamide

概述

描述

SIRT-IN-3 is a compound that belongs to the sirtuin family of proteins, specifically targeting sirtuin 3 (SIRT3). Sirtuins are a family of NAD±dependent deacetylases and ribosyltransferases that play a crucial role in cellular regulation, including aging, metabolism, and stress resistance. SIRT3 is primarily located in the mitochondria and is involved in regulating mitochondrial function and energy metabolism .

准备方法

合成路线和反应条件

SIRT-IN-3 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以获得所需的化合物。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置以优化产率和纯度 .

工业生产方法

SIRT-IN-3 的工业生产涉及将实验室合成工艺放大到更大的规模。这包括优化大型反应器的反应条件,确保一致的质量控制,并实施纯化技术,例如结晶或色谱法。 工业过程还侧重于成本效益和环境可持续性 .

化学反应分析

反应类型

SIRT-IN-3 会发生各种化学反应,包括:

氧化: SIRT-IN-3 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将 SIRT-IN-3 转换为其还原形式。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及各种亲核试剂用于取代反应。 温度、pH 和溶剂选择等反应条件对于获得所需产物至关重要 .

主要产品

这些反应形成的主要产物取决于使用的特定反应条件和试剂。 例如,SIRT-IN-3 的氧化可能会产生生物活性改变的氧化衍生物,而取代反应可以引入新的官能团,潜在地增强其特性 .

科学研究应用

Case Studies

- Study on Antiproliferative Activity : A study demonstrated that diketopiperazine-containing 2-anilinobenzamides exhibited significant antiproliferative effects on breast cancer cells. One compound (designated as 53) not only inhibited SIRT2 but also promoted neurite outgrowth in Neuro-2a cells, suggesting its potential in treating both cancer and neurological disorders .

- Structural Analysis : Molecular modeling studies have provided insights into how 2-anilinobenzamide derivatives bind to SIRT2. These studies help refine the design of new inhibitors with enhanced selectivity and potency .

Cancer Treatment

The ability of this compound derivatives to inhibit SIRT2 has implications for cancer therapy. By modulating the activity of sirtuins, these compounds may enhance the effectiveness of existing chemotherapeutic agents or serve as standalone treatments. For instance:

- Breast Cancer : Compounds derived from this compound have shown promise in inhibiting the growth of breast cancer cells through their action on SIRT2 .

- Neurodegenerative Diseases : The neuroprotective effects observed with certain this compound derivatives indicate their potential use in treating conditions like Alzheimer's and Parkinson's diseases by targeting SIRT2's role in neuronal health .

Drug Design Applications

The structural versatility of this compound makes it an attractive scaffold for drug design. Researchers are exploring various modifications to enhance its pharmacological profiles:

- Virtual Screening : Ligand-based virtual screening has been employed to identify new derivatives with improved inhibitory activity against sirtuins .

- Structure-Activity Relationship Studies : Detailed studies have been conducted to understand how structural changes impact the efficacy and selectivity of this compound derivatives as SIRT inhibitors .

Summary Table of Research Findings

作用机制

SIRT-IN-3 通过靶向并抑制沉默信息调节蛋白 3 (SIRT3) 的活性发挥其作用。SIRT3 参与对各种线粒体蛋白进行脱乙酰化,从而调节其功能。通过抑制 SIRT3,SIRT-IN-3 可以调节线粒体代谢,减少氧化应激,并影响细胞能量稳态。 涉及的分子靶点和途径包括三羧酸循环、电子传递链和活性氧清除 .

相似化合物的比较

类似化合物

SIRT1: sirtuin 家族的另一个成员,主要位于细胞核,参与调节转录和 DNA 修复。

SIRT2: 位于细胞核和细胞质中,在细胞周期调节中发挥作用。

SIRT4: 位于线粒体中,参与调节胰岛素分泌和氨基酸代谢 .

SIRT-IN-3 的独特性

SIRT-IN-3 的独特性在于其专门靶向 SIRT3,SIRT3 主要位于线粒体中。 这种特异性允许精确调节线粒体功能和能量代谢,使其成为研究线粒体生物学和开发针对线粒体相关疾病的治疗策略的宝贵工具 .

生物活性

2-Anilinobenzamide is a compound that has garnered significant attention in medicinal chemistry, primarily due to its potential as a selective inhibitor of sirtuin 2 (SIRT2), an enzyme implicated in various biological processes including aging, neurodegeneration, and cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of SIRT2 and Its Importance

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular regulation. SIRT2, in particular, is involved in cell cycle regulation and has been linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of SIRT2 has emerged as a promising strategy for therapeutic intervention in these conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives has been extensively studied to understand their structure-activity relationships. Research indicates that modifications to the aniline and benzamide moieties can significantly influence the inhibitory potency against SIRT2.

Key Findings from Recent Studies

- Design and Synthesis : A series of this compound derivatives were synthesized and evaluated for their SIRT2 inhibitory activity. Notably, compound 33i exhibited an IC50 value of 0.57 µM , indicating potent inhibition .

- Molecular Modelling : Molecular docking studies have elucidated the binding interactions between this compound derivatives and the SIRT2 active site. These studies suggest that specific interactions within the selectivity pocket enhance binding affinity .

- Selectivity : The selectivity of these compounds for SIRT2 over other sirtuins is critical for minimizing off-target effects. For instance, certain derivatives have shown more than 100-fold selectivity for SIRT2 compared to SIRT1 .

Biological Activity Data Table

The following table summarizes key biological activity data for selected this compound derivatives:

| Compound ID | IC50 (µM) | Selectivity (SIRT2/SIRT1) | Notes |

|---|---|---|---|

| 33i | 0.57 | >100 | Potent SIRT2 inhibitor |

| C6 | 0.45 | Not specified | Active against B-RafV600E melanoma cells |

| 53 | 0.30 | Not specified | Diketopiperazine conjugate |

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a specific this compound derivative in models of neurodegeneration. The compound demonstrated significant reduction in neuronal cell death and improved behavioral outcomes in mice models of Parkinson's disease, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the efficacy of various this compound derivatives against human melanoma cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in B-RafV600E mutant melanoma cells, highlighting their potential role in cancer therapy .

属性

IUPAC Name |

2-anilinobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQUMKCVDUICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153151 | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-19-4 | |

| Record name | 2-(Phenylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1211-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。